molecular formula C23H18ClN5O2S B2968402 3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-54-6

3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2968402
CAS RN: 866812-54-6
M. Wt: 463.94
InChI Key: UVGUVZGPVFEFLF-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings . It has a molecular formula of C23H18ClN5O2S and a molecular weight of 463.94 .


Molecular Structure Analysis

The molecule contains a triazole ring, a quinazoline ring, a sulfonyl group, and two phenyl rings, one of which is substituted with a chlorine atom and the other with two methyl groups .

Scientific Research Applications

Synthesis and Biological Activity Exploration

Synthesis of Triazoloquinazolinone Derivatives

Research efforts have been directed towards the synthesis of triazoloquinazolinone derivatives due to their potential biological activities. For instance, triazoloquinazolinone derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis and the potential for discovering new biological activities (Alagarsamy et al., 2008). Similarly, the synthesis of [1,2,4]triazoloquinazolinium betaines showcases the chemical diversity of triazoloquinazolinone derivatives and their structural analogs (Crabb et al., 1999).

Biological Activities

Triazoloquinazolinone derivatives have been evaluated for various biological activities, including H1-antihistaminic activity. Compounds within this class have shown significant protection against histamine-induced bronchospasm, suggesting their potential as antihistaminic agents with minimal sedative effects compared to standard drugs (Gobinath et al., 2015). Additionally, these compounds have been explored for their adenosine receptor antagonist properties, indicating their potential in modulating adenosine receptor-mediated physiological processes (Kim et al., 1996).

Chemical Synthesis Techniques

One-Pot Synthesis Methods

Efficient and convenient approaches for synthesizing triazolo/benzimidazolo quinazolinone derivatives have been reported, utilizing one-pot synthesis methods. These methods highlight the efficiency of synthesizing complex molecules in a single reaction step, which is beneficial for the rapid generation of libraries of compounds for biological evaluation (Heravi et al., 2010).

Anticancer Activity

Some triazoloquinoline derivatives have been designed and synthesized with the goal of evaluating their anticancer activity. This area of research is crucial for the development of new therapeutic agents that can target cancer cells specifically, offering potential advancements in cancer treatment (Reddy et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-11-15(2)13-17(12-14)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-9-7-16(24)8-10-18/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGUVZGPVFEFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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